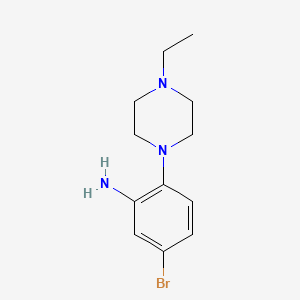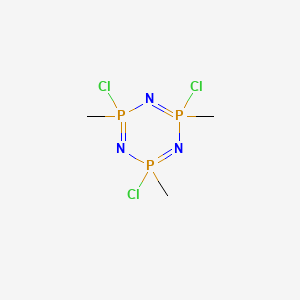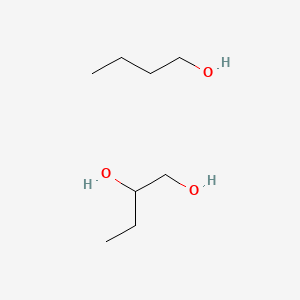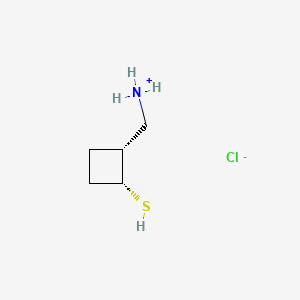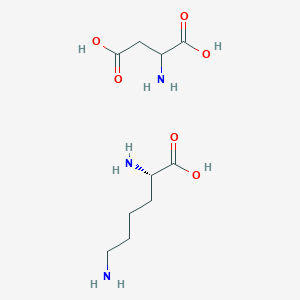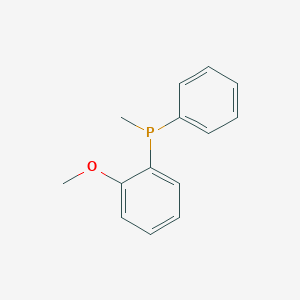
2-Methoxyphenyl(methyl)phenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl(methyl)phenylphosphine is an organophosphorus compound with the molecular formula C14H15OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(methyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. This method is widely used due to its versatility and efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyphenyl(methyl)phenylphosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used.
Complexation: Transition metals like palladium and platinum are frequently employed.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl(methyl)phenylphosphine has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism by which 2-Methoxyphenyl(methyl)phenylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the metal complex formed .
Comparación Con Compuestos Similares
- Tris(2-methoxyphenyl)phosphine
- Diphenylphosphine
- Triphenylphosphine
Comparison: 2-Methoxyphenyl(methyl)phenylphosphine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to tris(2-methoxyphenyl)phosphine, it has a simpler structure, which can be advantageous in certain catalytic applications. Diphenylphosphine and triphenylphosphine, while similar, lack the methoxy group, which can result in different reactivity and applications .
Propiedades
Fórmula molecular |
C14H15OP |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
WLPVFKXJHBTYJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


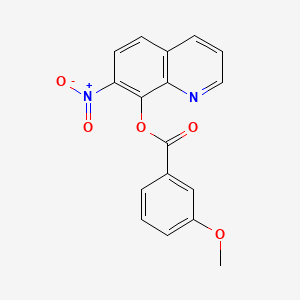
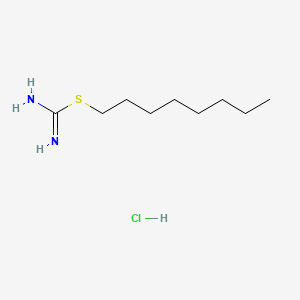

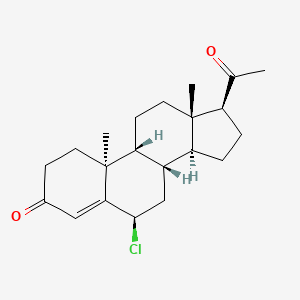
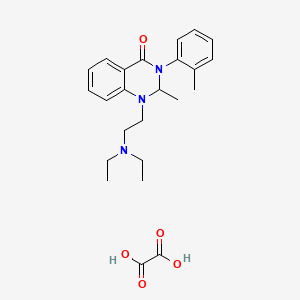
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
